2-Chloroacetimidamide hydrochloride
Overview
Description
2-Chloroacetimidamide hydrochloride is an organic compound with the chemical formula C2H6Cl2N2. It is a white crystalline solid that is used in various chemical and biological applications. The compound is known for its role as a general pharmacophore in delineating characteristics of the amidinotransferase superfamily .
Preparation Methods
2-Chloroacetimidamide hydrochloride can be synthesized through the reaction of chloroacetic acid with dry ammonia, followed by the addition of hydrochloric acid for neutralization . The reaction conditions typically involve maintaining a controlled temperature and ensuring the absence of moisture, as the compound is moisture-sensitive .
Chemical Reactions Analysis
2-Chloroacetimidamide hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form chloroacetamide and ammonium chloride.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloroacetimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloroacetimidamide hydrochloride involves its ability to inhibit specific enzymes. By binding to the active sites of enzymes like dimethylargininase and peptidylarginine deiminase, it prevents their normal function, thereby affecting various biochemical pathways. This inhibition is crucial for studying the roles of these enzymes in normal physiology and disease.
Comparison with Similar Compounds
2-Chloroacetimidamide hydrochloride can be compared with other similar compounds such as:
- Chloroacetamidine hydrochloride
- 2-Chloroethanimidamide hydrochloride
- 2-Chloroacetamidine monohydrochloride
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific inhibitory effects on certain enzymes, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
2-chloroethanimidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClN2.ClH/c3-1-2(4)5;/h1H2,(H3,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPOZVHRTJYZCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145612 | |
Record name | 2-Chloroacetamidine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10300-69-3 | |
Record name | Ethanimidamide, 2-chloro-, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10300-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloroacetamidine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010300693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10300-69-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloroacetamidine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroacetamidine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: How is chloroacetamidine hydrochloride formed and what is its structure?
A1: Chloroacetamidine hydrochloride is not directly formed according to the referenced study. Instead, the paper focuses on the reaction of chloroacetonitrile with hydrogen chloride (HCl). While most nitriles with an alpha-hydrogen form N-(α-chloroalkenyl)alkylamidine hydrochlorides upon reacting with HCl, chloroacetonitrile deviates from this pattern. It reacts with HCl in a 2:3 ratio to form N-(α,α,β-trichloroethyl)chloroacetamidine hydrochloride []. This highlights a unique reactivity pattern of chloroacetonitrile compared to other nitriles with alpha-hydrogens.
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